![molecular formula C6H8BNO3 B060493 2-Methoxypyridine-3-boronic acid CAS No. 163105-90-6](/img/structure/B60493.png)
2-Methoxypyridine-3-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of boronic acid derivatives, including compounds similar to 2-methoxypyridine-3-boronic acid, often involves electrophilic activation of unprotected substrates through reversible covalent bonds between boronic acid and functional groups on the parent molecule. For instance, an efficient synthesis method has been developed for 3,4-hydroxypyridinone derivatives via electrophilic activation in water, demonstrating high yields and the ability to incorporate various amine donors (Ke et al., 2022). Similarly, methods for synthesizing related pyridine boronic acid compounds through directed ortho-metalation and cross-coupling reactions have been reported, highlighting the versatility of these compounds in organic synthesis (Thompson et al., 2005).
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their reactivity and the formation of complexes with various ligands. X-ray crystallography studies have provided detailed insights into the structure of these compounds, revealing the presence of intramolecular and intermolecular hydrogen bonds that stabilize their conformation and facilitate their participation in chemical reactions (Luliński & Serwatowski, 2006).
Chemical Reactions and Properties
Boronic acids are known for their ability to form reversible covalent bonds with diols and carbohydrates, a property that is exploited in various synthetic applications, including the formation of complex molecular architectures and polymers (Severin, 2009). Additionally, the Suzuki-Miyaura cross-coupling reaction is a prominent example of how boronic acids, including this compound derivatives, are utilized in creating biaryl compounds through reactions with aryl halides (Bouillon et al., 2003).
Scientific Research Applications
Fluorescence Quenching:
- 2-Methoxypyridine-3-boronic acid (2MPBA) has been studied for its fluorescence quenching properties in various solvents at room temperature using steady-state fluorescence measurements with aniline as the quencher. It has applications in sensor design due to its biologically active fluorescent molecules. The study concluded that the static quenching mechanism is active, and reactions are diffusion-limited, which is essential for developing fluorescence-based sensors (Melavanki, 2018).
Biological Activity and Anti-Quorum Sensing Effect:
- Novel boron compounds, including derivatives of boronic acid, have been synthesized and assessed for their biological activities. They demonstrated significant antioxidant effects and enzyme inhibition properties against acetylcholinesterase and butyrylcholinesterase. Additionally, they exhibited anti-quorum sensing and antibiofilm effects against biofilm formation in E. coli and P. aeruginosa, suggesting their potential in treating biofilm-associated infections and as antimicrobial materials (Temel et al., 2022).
Supramolecular Structure Formation:
- The reversible formation of a planar chiral ferrocenylboroxine from boronic acid derivatives has been reported. It demonstrates significant communication between ferrocenyl moieties in redox processes, which is crucial in designing new materials with specific redox properties (Thilagar et al., 2011).
Catalysis for Direct Amide Formation:
- Derivatives of N,N-di-isopropylbenzylamine-2-boronic acid have been utilized as catalysts for direct amide formation between carboxylic acids and amines. The presence of electron-withdrawing or donating groups affects the reactivity, highlighting its potential in green chemistry applications (Arnold et al., 2008).
Spectroscopy and Dipole Moment Studies:
- The fluorescence quenching and dipole moment of 2MPBA have been investigated in alcohol environments using steady-state fluorescence techniques. The study is essential for understanding the solute-solvent interactions and hydrogen bond interactions, providing insights into the molecular properties of boronic acids (Melavanki et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Methoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is often used in functional group transformations, where it undergoes Suzuki coupling reactions to connect its molecular fragment to the target molecular structure .
Biochemical Pathways
The key biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway can lead to the formation of new carbon–carbon bonds, which is crucial in the synthesis of various pharmaceuticals and agrochemicals .
Pharmacokinetics
It’s worth noting that the compound’s stability and readiness for preparation contribute to its bioavailability .
Result of Action
The action of this compound results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various pharmaceuticals and agrochemicals . Additionally, the compound can be transformed into nitrogen or oxygen atoms under appropriate carbon-heteroatom coupling conditions .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound participates, requires exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound should be stored in a dry environment at 2-8°C to maintain its stability .
properties
IUPAC Name |
(2-methoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOLYUXUHWBCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376383 | |
Record name | 2-Methoxypyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
163105-90-6 | |
Record name | 2-Methoxypyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxypyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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